Furan-2-yl(thiophen-2-yl)methanol
Overview
Description
Furan-2-yl(thiophen-2-yl)methanol is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. The presence of both furan and thiophene rings in a single molecule makes this compound an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(thiophen-2-yl)methanol typically involves the coupling of furan and thiophene derivatives. One common method is the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the reaction proceeds efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(thiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), and nucleophilic substitution can be facilitated by bases such as sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2-yl(thiophen-2-yl)methanal or Furan-2-yl(thiophen-2-yl)carboxylic acid.
Reduction: Furan-2-yl(thiophen-2-yl)methane.
Substitution: Halogenated derivatives of the parent compound.
Scientific Research Applications
Furan-2-yl(thiophen-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Furan-2-yl(thiophen-2-yl)methanol involves its interaction with various molecular targets. The compound can participate in electron transfer reactions due to the presence of the furan and thiophene rings, which can stabilize charge transfer states. This property makes it useful in applications such as organic electronics and photovoltaics .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanol: Contains only the furan ring and lacks the thiophene moiety.
Thiophen-2-ylmethanol: Contains only the thiophene ring and lacks the furan moiety.
Furan-2-yl(thiophen-2-yl)ketone: Similar structure but with a ketone functional group instead of a hydroxyl group.
Uniqueness
Furan-2-yl(thiophen-2-yl)methanol is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and chemical properties. This dual-ring structure enhances its versatility in various chemical reactions and applications, making it a valuable compound in both academic and industrial research .
Properties
IUPAC Name |
furan-2-yl(thiophen-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIRRJDVJPDXNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=CC=CS2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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